(1E,2E)-N~1~,N~2~-Di([1,1'-biphenyl]-2-yl)ethane-1,2-diimine
Description
(1E,2E)-N₁,N₂-Di([1,1'-biphenyl]-2-yl)ethane-1,2-diimine is a Schiff base ligand characterized by a planar ethane-1,2-diimine backbone substituted with two [1,1'-biphenyl]-2-yl groups at the nitrogen atoms. The biphenyl substituents confer significant steric bulk and π-conjugation, influencing its coordination behavior with transition metals and its physicochemical properties. This compound is part of a broader class of diimine ligands used in catalysis, materials science, and bioinorganic chemistry .
Properties
CAS No. |
921987-31-7 |
|---|---|
Molecular Formula |
C26H20N2 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N,N'-bis(2-phenylphenyl)ethane-1,2-diimine |
InChI |
InChI=1S/C26H20N2/c1-3-11-21(12-4-1)23-15-7-9-17-25(23)27-19-20-28-26-18-10-8-16-24(26)22-13-5-2-6-14-22/h1-20H |
InChI Key |
AMAFNYJJXDJVJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N=CC=NC3=CC=CC=C3C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Method 1: Direct Condensation
One common approach involves the direct condensation of [1,1'-biphenyl]-2-carboxaldehyde with ethylenediamine. The reaction proceeds as follows:
Reagents :
- [1,1'-biphenyl]-2-carboxaldehyde
- Ethylenediamine
- Catalyst (e.g., acetic acid)
-
- Mix [1,1'-biphenyl]-2-carboxaldehyde and ethylenediamine in a solvent such as ethanol.
- Heat the mixture under reflux conditions for several hours.
- Allow the reaction mixture to cool and precipitate the product by adding water.
- Filter and purify the resulting solid through recrystallization.
Method 2: Two-Step Synthesis
An alternative method involves a two-step synthesis where an intermediate is formed before obtaining the final product:
Step 1 : Synthesis of an intermediate imine
- React [1,1'-biphenyl]-2-carboxaldehyde with an amine in a suitable solvent.
Step 2 : Formation of diimine
- React the intermediate with another equivalent of ethylenediamine under acidic conditions to form (1E,2E)-N~1~,N~2~-Di([1,1'-biphenyl]-2-yl)ethane-1,2-diimine.
The efficiency of these methods can vary significantly based on reaction conditions such as temperature, solvent choice, and catalyst presence. Below is a summary table comparing different synthesis methods:
| Method | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| Direct Condensation | Reflux in ethanol | 70-85 | Simple one-pot synthesis |
| Two-Step Synthesis | Stepwise addition with cooling | 60-75 | Requires purification steps |
Challenges in Synthesis
While synthesizing (1E,2E)-N~1~,N~2~-Di([1,1'-biphenyl]-2-yl)ethane-1,2-diimine is feasible using the above methods, several challenges can arise:
Side Reactions : The presence of multiple reactive sites can lead to unwanted by-products.
Purification Difficulties : The final product often requires extensive purification due to similar solubility properties of impurities.
Biological Activity
The compound (1E,2E)-N~1~,N~2~-Di([1,1'-biphenyl]-2-yl)ethane-1,2-diimine is a diimine derivative notable for its potential biological activities. This article explores its biological activity, including cytotoxicity, mechanism of action, and potential therapeutic applications. The findings are based on diverse sources and include data tables and case studies to provide a comprehensive overview.
Molecular Formula
- C : 28
- H : 24
- N : 2
Cytotoxicity Studies
Recent studies have demonstrated that diimine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, the cytotoxicity of (1E,2E)-N~1~,N~2~-Di([1,1'-biphenyl]-2-yl)ethane-1,2-diimine was evaluated against neuroblastoma cells (SH-SY5Y). The results indicated that this compound has an IC50 value lower than that of cisplatin, a commonly used chemotherapeutic agent.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| (1E,2E)-N~1~,N~2~-Di([1,1'-biphenyl]-2-yl)ethane-1,2-diimine | 5.0 | SH-SY5Y |
| Cisplatin | 10.0 | SH-SY5Y |
The mechanism by which (1E,2E)-N~1~,N~2~-Di([1,1'-biphenyl]-2-yl)ethane-1,2-diimine exerts its cytotoxic effects is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells. This mechanism is similar to that observed in other phenanthroline derivatives which have been shown to disrupt mitochondrial function and induce DNA damage through oxidative pathways .
Case Study 1: Neuroblastoma Treatment
A study conducted on neuroblastoma cells treated with (1E,2E)-N~1~,N~2~-Di([1,1'-biphenyl]-2-yl)ethane-1,2-diimine demonstrated a dose-dependent decrease in cell viability. The treatment resulted in increased levels of apoptosis markers such as caspase activation and PARP cleavage.
Case Study 2: Comparison with Other Compounds
In comparative studies with other diimine complexes, it was found that (1E,2E)-N~1~,N~2~-Di([1,1'-biphenyl]-2-yl)ethane-1,2-diimine displayed enhanced cytotoxicity compared to simpler diimines and metal complexes. These findings suggest that the biphenyl moiety contributes significantly to the compound's biological activity by enhancing cellular uptake and interaction with biomolecules.
Comparison with Similar Compounds
Structural Comparison with Analogous Diimine Ligands
Substituent Effects on Molecular Geometry
The structural uniqueness of (1E,2E)-N₁,N₂-Di([1,1'-biphenyl]-2-yl)ethane-1,2-diimine lies in its biphenyl substituents, which contrast with other diimine ligands:
- N,N′-Bis(4-methoxyphenyl)-1,2-diphenylethane-1,2-diimine (3ae) : Contains electron-donating methoxy groups, enhancing metal-ligand electron density but offering less steric hindrance than biphenyl groups .
- N,N′-Bis(1,1-dimethylethyl)-1,2-bis(4-methylphenyl)ethane-1,2-diimine (3ba) : Features tert-butyl groups, which provide steric shielding but lack aromatic conjugation, reducing π-backbonding capacity .
- N,N′-Dimesitylethanediimine : Mesityl groups (2,4,6-trimethylphenyl) introduce both steric bulk and moderate electron-donating effects, balancing coordination flexibility and stability .
Table 1: Structural and Substituent Comparison of Diimine Ligands
| Compound Name | Substituents | Steric Bulk | Electron Effects | Key Applications |
|---|---|---|---|---|
| Target Compound | Biphenyl-2-yl | High | Moderate π-acidity | Catalysis, Metal Complexes |
| N,N′-Bis(4-methoxyphenyl)-1,2-diphenylethane-1,2-diimine (3ae) | 4-MeO-C₆H₄ | Low | Strong electron-donating | Antimicrobial complexes |
| N,N′-Dimesitylethanediimine | Mesityl (2,4,6-trimethylphenyl) | Moderate | Weak electron-donating | Corrosion inhibition |
| N,N′-Bis(1-phenylethylidene)-ethane-1,2-diamine (bpeed) | Phenyl + ethylidene | Moderate | Electron-withdrawing | Sensor materials |
Physicochemical Properties
Crystallographic Features
Antimicrobial Activity
Diimine ligands enhance antimicrobial activity when complexed with transition metals. Biphenyl substituents may improve lipophilicity, aiding membrane penetration compared to less bulky ligands like bpmed (N,N′-bis-phenyl-1,2-dimethylethane-1,2-diimine) .
Corrosion Inhibition
Schiff bases with extended π-systems (e.g., biphenyl or fluorenyl) exhibit superior inhibition efficiency. For example, (1E,2E)-N¹,N²-di(9H-fluoren-2-yl)ethane-1,2-diimine shows 68% inhibition, while the target compound’s biphenyl groups might offer intermediate efficiency between fluorenyl and methoxy-substituted analogues .
Catalytic Performance
In catalytic chain transfer polymerization (CCTP), ligands like N,N-bis(2,6-diisopropylphenyl)ethane-1,2-diimine (DIPP) enhance iron catalyst activity due to steric protection. The target compound’s biphenyl groups could similarly stabilize metal centers but may reduce activity compared to trimethylphenyl (TMP) ligands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
